

3,4-Difluoro-5-nitrobenzoic acid molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,4-Difluoro-5-nitrobenzoic acid

Cat. No.: B1418034

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Applications of **3,4-Difluoro-5-nitrobenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3,4-Difluoro-5-nitrobenzoic acid** (CAS No. 1121583-51-4), a key fluorinated building block in medicinal chemistry and organic synthesis. The document delves into the molecule's structural and spectroscopic properties, outlines a detailed, mechanistically-grounded synthesis protocol, and explores its reactivity and applications in the development of novel therapeutics. This guide is intended to be a valuable resource for researchers and professionals in the pharmaceutical and chemical industries, offering both theoretical insights and practical methodologies.

Introduction: The Significance of Fluorinated Nitroaromatics

Fluorinated nitroaromatic compounds, such as **3,4-Difluoro-5-nitrobenzoic acid**, are of significant interest in the field of drug discovery and development. The strategic incorporation of fluorine atoms into a molecule can profoundly influence its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.^[1] The nitro group, a strong electron-withdrawing moiety, not only modulates the electronic

properties of the aromatic ring but also serves as a versatile synthetic handle for further chemical transformations, most notably its reduction to an amino group.[\[2\]](#) This amino group can then be utilized in a variety of coupling reactions to construct more complex molecular architectures.[\[1\]](#)

3,4-Difluoro-5-nitrobenzoic acid, with its unique substitution pattern, offers a valuable scaffold for the synthesis of novel bioactive compounds. The presence of two adjacent fluorine atoms and a nitro group creates a distinct electronic and steric environment, influencing the molecule's reactivity and potential interactions with biological targets. This guide aims to provide a detailed understanding of this important synthetic intermediate.

Molecular Structure and Physicochemical Properties

The molecular structure of **3,4-Difluoro-5-nitrobenzoic acid** is characterized by a benzene ring substituted with two fluorine atoms at positions 3 and 4, a nitro group at position 5, and a carboxylic acid group at position 1.

Property	Value	Source
IUPAC Name	3,4-Difluoro-5-nitrobenzoic acid	N/A
CAS Number	1121583-51-4	[3]
Molecular Formula	C ₇ H ₃ F ₂ NO ₄	[3]
Molecular Weight	203.10 g/mol	[3]
Appearance	Expected to be a solid	General Knowledge

Structural Diagram:

Caption: Molecular structure of **3,4-Difluoro-5-nitrobenzoic acid**.

Spectroscopic Characterization (Predicted)

While experimentally obtained spectra for **3,4-Difluoro-5-nitrobenzoic acid** are not readily available in the public domain, its spectroscopic features can be predicted based on the analysis of its functional groups and data from analogous compounds.[\[4\]](#)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The proton at C2 will likely appear as a doublet of doublets, split by the adjacent fluorine atom at C3 and the meta-coupling to the proton at C6. The proton at C6 will also likely appear as a doublet of doublets, split by the fluorine atom at C5 and the meta-coupling to the proton at C2. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically between 10-13 ppm.

Proton	Predicted Chemical Shift (ppm)	Predicted Multiplicity
H2	7.8 - 8.2	dd
H6	7.6 - 8.0	dd
-COOH	10.0 - 13.0	br s

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct signals. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine, nitro, and carboxylic acid groups.

Carbon	Predicted Chemical Shift (ppm)
C1 (-COOH)	165 - 175
C2	115 - 125
C3 (-F)	150 - 160 (d, ${}^1\text{JCF}$)
C4 (-F)	150 - 160 (d, ${}^1\text{JCF}$)
C5 (-NO ₂)	140 - 150
C6	120 - 130
C=O	165 - 175

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its functional groups.

Functional Group	Predicted Absorption (cm ⁻¹)
O-H stretch (Carboxylic Acid)	2500 - 3300 (broad)
C=O stretch (Carboxylic Acid)	1700 - 1725
N-O stretch (Nitro)	1520 - 1560 (asymmetric), 1340 - 1380 (symmetric)
C-F stretch	1100 - 1300
C=C stretch (Aromatic)	1450 - 1600

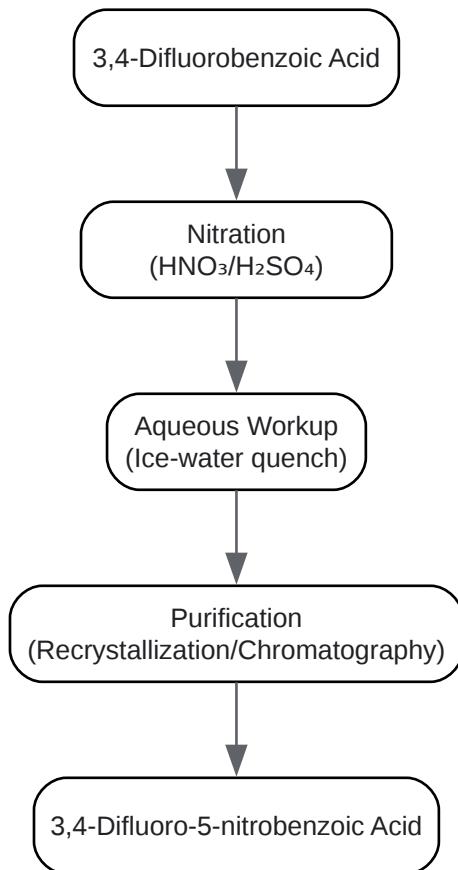
Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 203. Characteristic fragmentation patterns would likely involve the loss of -OH (m/z = 186), -COOH (m/z = 158), and -NO₂ (m/z = 157).

Synthesis of 3,4-Difluoro-5-nitrobenzoic Acid

The most logical and commonly employed method for the synthesis of **3,4-Difluoro-5-nitrobenzoic acid** is through the electrophilic nitration of 3,4-difluorobenzoic acid.[5]

Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **3,4-Difluoro-5-nitrobenzoic acid**.

Detailed Experimental Protocol (Proposed)

- Materials: 3,4-difluorobenzoic acid, concentrated nitric acid (68-70%), concentrated sulfuric acid (98%), ice, deionized water, and a suitable recrystallization solvent (e.g., ethanol/water).
- Procedure:
 - In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

- Slowly add 3,4-difluorobenzoic acid to the cooled sulfuric acid with stirring until fully dissolved.
- Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
- Add the nitrating mixture dropwise to the solution of 3,4-difluorobenzoic acid, maintaining the reaction temperature between 0-10 °C.
- After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
- Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
- Collect the precipitated solid by vacuum filtration and wash with cold deionized water until the washings are neutral.
- Dry the crude product and purify by recrystallization from a suitable solvent system to yield pure **3,4-Difluoro-5-nitrobenzoic acid**.

Mechanistic Insights and Regioselectivity

The nitration of 3,4-difluorobenzoic acid is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is governed by the directing effects of the substituents on the benzene ring. The carboxylic acid group is a deactivating, meta-directing group, while the fluorine atoms are deactivating, ortho-, para-directing groups.[\[2\]](#)

The $-\text{COOH}$ group directs the incoming electrophile (NO_2^+) to the meta positions (C3 and C5). The fluorine at C3 directs ortho (C2, C4) and para (C6). The fluorine at C4 directs ortho (C3, C5) and para (C2). The directing effects are summarized below:

- $-\text{COOH}$ at C1: Directs to C3, C5
- $-\text{F}$ at C3: Directs to C2, C4, C6
- $-\text{F}$ at C4: Directs to C2, C3, C5

The position C5 is activated by the fluorine at C4 (ortho) and the -COOH group (meta). The position C2 is activated by both fluorine atoms (para and ortho, respectively). However, the position C5 is generally favored due to less steric hindrance compared to C2, which is ortho to the bulky carboxylic acid group. Therefore, the major product is **3,4-Difluoro-5-nitrobenzoic acid**.

Chemical Reactivity and Synthetic Applications

3,4-Difluoro-5-nitrobenzoic acid is a versatile building block for the synthesis of more complex molecules, primarily due to the reactivity of its three functional groups.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as SnCl_2/HCl , $\text{H}_2/\text{Pd-C}$, or iron in acetic acid. This transformation yields 5-amino-3,4-difluorobenzoic acid, a key intermediate for the synthesis of various heterocyclic compounds.

Reactions of the Carboxylic Acid Group

The carboxylic acid group can undergo standard transformations, such as esterification, amidation, and conversion to an acid chloride. These reactions allow for the introduction of diverse functionalities and the coupling of the molecule to other synthetic intermediates.

Nucleophilic Aromatic Substitution

The fluorine atoms on the electron-deficient aromatic ring can be susceptible to nucleophilic aromatic substitution (SNAr) reactions, although this is generally less facile than with more activated systems.

Applications in Drug Discovery

While specific examples citing the use of **3,4-Difluoro-5-nitrobenzoic acid** (CAS 1121583-51-4) in the synthesis of marketed drugs are not prevalent in publicly accessible literature, its structural motifs are found in various biologically active compounds. For instance, the related compound 4-Amino-2,3-difluoro-5-nitrobenzoic acid is used in the manufacture of Binimetinib, a MEK inhibitor used in cancer therapy.^[6] This highlights the potential of this class of compounds as key intermediates in the development of targeted therapies. The unique substitution pattern

of **3,4-Difluoro-5-nitrobenzoic acid** makes it a valuable precursor for creating libraries of novel compounds for high-throughput screening in drug discovery programs.

Safety and Handling

As with all nitroaromatic compounds, **3,4-Difluoro-5-nitrobenzoic acid** should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is expected to be an irritant to the skin, eyes, and respiratory system. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

3,4-Difluoro-5-nitrobenzoic acid is a valuable and versatile building block in organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of fluorine atoms, a nitro group, and a carboxylic acid moiety provides a rich platform for the generation of complex molecular architectures. While detailed experimental data for this specific compound is not widely published, this guide has provided a comprehensive overview of its predicted properties, a plausible and mechanistically sound synthesis protocol, and an exploration of its potential applications. As the demand for novel fluorinated pharmaceuticals continues to grow, the importance of intermediates like **3,4-Difluoro-5-nitrobenzoic acid** in driving innovation in drug discovery is undeniable.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis
- Eureka | Patsnap [eureka.patsnap.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 197520-71-1|2,3,4-Trifluoro-5-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1131580-60-3|3,5-Difluoro-4-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 6. indiamart.com [indiamart.com]
- To cite this document: BenchChem. [3,4-Difluoro-5-nitrobenzoic acid molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1418034#3-4-difluoro-5-nitrobenzoic-acid-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com